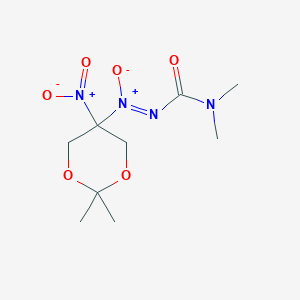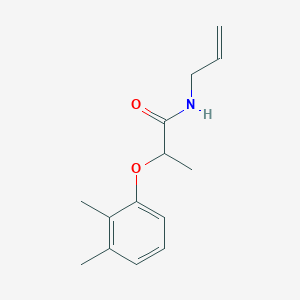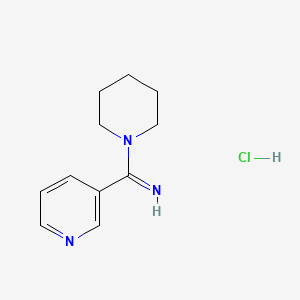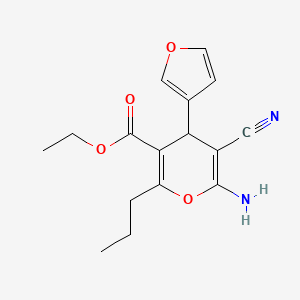
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes a dioxane ring, a nitro group, and a dimethylcarbamoylimino group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 2,2-dimethyl-1,3-dioxane-5-ol to introduce the nitro groupThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are crucial due to the reactive nature of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The dioxane ring allows for nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted dioxanes, amines, and other functionalized organic compounds. These products can be further utilized in different applications, depending on their specific properties .
Scientific Research Applications
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of high-energy materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The dioxane ring and carbamoylimino group contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol
- 2,2-dimethyl-1,3-dioxan-5-one
- 5-hydroxymethyl-2,2-dimethyl-1,3-dioxane
Uniqueness
Compared to these similar compounds, (Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c1-8(2)18-5-9(6-19-8,13(16)17)12(15)10-7(14)11(3)4/h5-6H2,1-4H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOYULPMIBCSV-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)N(C)C)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)N(C)C)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5974416.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)

![azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B5974432.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![[4-[(E)-[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B5974444.png)
![(NZ)-N-[(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974479.png)
![3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B5974491.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)

![1-Ethyl-4-[[[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl-methylamino]methyl]pyrrolidin-2-one](/img/structure/B5974522.png)
![4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B5974535.png)
